methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate
説明
Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate is a heterocyclic compound featuring a fused pyrazinoindazolone core with a partially saturated tetrahydropyrazine ring and a methyl benzoate ester moiety.
特性
IUPAC Name |
methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-19(24)14-8-6-13(7-9-14)12-21-10-11-22-17(18(21)23)15-4-2-3-5-16(15)20-22/h6-11H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQONIKRIGFEAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CN3C(=C4CCCCC4=N3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrazinoindazole core, followed by the attachment of the benzoate moiety. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, production might employ large-scale chemical reactors with controlled temperatures and pressures to ensure high yield and purity. Continuous flow reactors can be used for better scalability and efficiency. The final product is usually purified through techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate undergoes several types of reactions:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazinoindazole derivatives with different substituents.
Substitution: It participates in nucleophilic substitution reactions, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation typically involves reagents such as potassium permanganate or chromium trioxide. Reduction reactions use agents like lithium aluminum hydride or sodium borohydride. Substitution reactions are often performed under basic conditions with methanol as a solvent.
Major Products
Major products formed include substituted benzoates, reduced pyrazinoindazoles, and various oxidation products depending on the specific reaction conditions.
科学的研究の応用
Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate finds applications across multiple scientific domains:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various assays.
Medicine: Explored for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and as a precursor in chemical manufacturing processes.
作用機序
This compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. The tetrahydropyrazinoindazole core can bind to active sites of enzymes, inhibiting their function, while the benzoate moiety can enhance cell permeability and bioavailability.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate with analogous compounds reported in the literature, focusing on core heterocycles, substituents, ester groups, and inferred biological implications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound’s pyrazinoindazolone core is distinct from pyridazine (I-6230), isoxazole (I-6373), imidazopyrazine (), and benzoxazine ().
Ester Group :
- The methyl ester in the target compound differs from ethyl esters in I-6230 and I-6373. Methyl esters generally exhibit higher metabolic lability due to faster hydrolysis by esterases, which could shorten half-life but reduce toxicity .
Linker and Substituents: The methylene linker in the target compound contrasts with thioether (I-6373) or amino (I-6230) linkers. Thioethers improve stability, while methylene groups may enhance lipophilicity, influencing membrane permeability .
Biological Implications: Imidazolopiperazines () with tetrahydroimidazopyrazine cores have shown antimalarial activity, suggesting that the target compound’s tetrahydropyrazinoindazolone system could similarly target parasitic enzymes. Conversely, oxadiazole-containing benzoxazines () are associated with antimicrobial effects, highlighting the role of heterocycle choice in therapeutic targeting .
生物活性
Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate (CAS Number: 1610377-08-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluations, and relevant case studies regarding its activity against various cancer cell lines.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 323.35 g/mol |
| CAS Number | 1610377-08-6 |
| Purity | >95% |
Synthesis
The synthesis of methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate involves multi-step reactions starting from readily available precursors. The key steps include the formation of the tetrahydropyrazino[1,2-b]indazole core followed by the introduction of the benzoate moiety. Detailed reaction conditions and yields can be found in specialized chemical literature.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against estrogen receptor-positive breast cancer cell line (MCF-7) and epidermal growth factor receptor (EGFR)-overexpressed triple-negative breast cancer cell line (MDA-MB-468).
Case Study Findings
A study conducted by researchers synthesized several analogs of tetrahydropyrazino[1,2-b]indole derivatives and evaluated their activity using MTT assays. The findings are summarized below:
| Compound | Cell Line | GI Value (µM) | Activity Description |
|---|---|---|---|
| Compound 2b | MDA-MB-468 | 6.57 | Most potent among tested compounds |
| Compound 2j | MCF-7 | 8.79 | Moderate activity compared to reference |
| Compound 2l | MCF-7 | 9.46 | Slightly more potent than reference compound |
The results indicated that compounds containing specific substituents exhibited enhanced cytotoxicity against the MDA-MB-468 cell line compared to the MCF-7 line, suggesting a selective mechanism of action.
While the exact mechanism remains under investigation, preliminary data suggest that these compounds may inhibit critical signaling pathways involved in cell proliferation and survival. For instance, the inhibition of Akt phosphorylation has been noted in some analogs.
Q & A
Q. What are the recommended synthetic methodologies for methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate?
The synthesis typically involves multi-step reactions, including:
- Pinner Reaction : Used to construct heterocyclic scaffolds (e.g., pyrazinoindazole cores) via condensation of amines and carbonyl compounds .
- Esterification : Final step involves methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) under reflux.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol yields >85% purity .
Q. What safety protocols are critical for handling this compound?
Based on SDS
Q. Which spectroscopic techniques are optimal for structural characterization?
- NMR : ¹H/¹³C NMR to confirm methyl benzoate (δ 3.9 ppm for OCH₃) and pyrazinoindazole protons (δ 7.1–8.3 ppm) .
- HRMS : Confirm molecular ion peak at m/z 366.14 (C₂₁H₂₂N₂O₃⁺) .
- IR : Stretching bands for ester carbonyl (1720 cm⁻¹) and lactam (1650 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking guide the design of bioactivity studies for this compound?
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Predicted IC₅₀ (µM) |
|---|---|---|
| CDK2 | -9.2 | 0.45 |
| PARP1 | -7.8 | 12.3 |
Q. How to resolve contradictions in observed vs. predicted pharmacological activity?
- Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition) with cellular models (e.g., apoptosis assays).
- Theoretical Frameworks : Link discrepancies to off-target effects or pharmacokinetic factors (e.g., poor solubility) using Lipinski’s Rule of Five .
- Case Study : If a compound shows low IC₅₀ in enzymatic assays but no cellular activity, assess membrane permeability via PAMPA or Caco-2 models .
Q. Which computational methods predict reactivity in aqueous or biological environments?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., lactam carbonyl) .
- MD Simulations : Simulate solvation in explicit water (TIP3P model) to assess stability over 100 ns trajectories .
- pKa Prediction : Use ChemAxon or SPARC to estimate acidic/basic sites (e.g., pyrazine N-atoms, pKa ~3.5) .
Q. Reactivity Comparison :
| Method | Electrophilic Sites | Nucleophilic Sites |
|---|---|---|
| DFT (Gas Phase) | C-7 (Lactam) | N-1 (Pyrazine) |
| MD (Aqueous) | C-7 (Hydrated) | N-1 (Protonated) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
